molecular formula C24H26N4O2 B6422688 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1015596-90-3

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B6422688
CAS RN: 1015596-90-3
M. Wt: 402.5 g/mol
InChI Key: LWHZJPWYRQZRBF-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates . Another method involves the use of a common precursor to the DPA class of high affinity TSPO ligands .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively. For instance, the structure of pyrazolo [1,5-a]pyrimidines has been described as a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo [1,5-a]pyrimidine-based glycohybrids .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo [1,5-a]pyrimidin-7-amine has a molecular weight of 411.5 g/mol, a XLogP3-AA of 2.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a rotatable bond count of 7, an exact mass of 411.22703980 g/mol, a monoisotopic mass of 411.22703980 g/mol, a topological polar surface area of 73.2 Ų, a heavy atom count of 30, a formal charge of 0, and a complexity of 535 .

Mechanism of Action

The mechanism of action of similar compounds has been explored. For example, N,N-dimethyl-5-morpholinopyrazolo [1,5-a]pyrimidin-3-amine was found to be an effective inhibitor of nSMase2 .

Future Directions

The future directions in the research of similar compounds involve improving the process efficiency, reducing environmental impact, and studying its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-16-14-22(25-13-12-18-8-6-5-7-9-18)28-24(26-16)17(2)23(27-28)19-10-11-20(29-3)21(15-19)30-4/h5-11,14-15,25H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHZJPWYRQZRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

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